Ethyl 2-oxo-4-(pyridin-3-yl)butanoate

Description

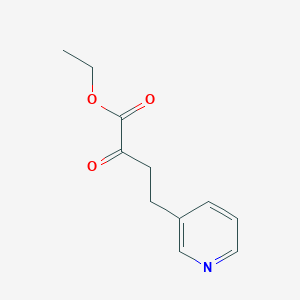

Ethyl 2-oxo-4-(pyridin-3-yl)butanoate is a pyridine-containing ester characterized by a ketone group at the 2-position and a pyridin-3-yl substituent at the 4-position of the butanoate backbone. This compound is structurally distinct due to the integration of a nitrogen-containing aromatic ring (pyridine), which confers unique electronic and steric properties.

Properties

CAS No. |

478282-34-7 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

ethyl 2-oxo-4-pyridin-3-ylbutanoate |

InChI |

InChI=1S/C11H13NO3/c1-2-15-11(14)10(13)6-5-9-4-3-7-12-8-9/h3-4,7-8H,2,5-6H2,1H3 |

InChI Key |

TXBHGLISFZHHTK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)CCC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-4-(pyridin-3-yl)butanoate typically involves the esterification of 2-oxo-4-(pyridin-3-yl)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-(pyridin-3-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: 2-oxo-4-(pyridin-3-yl)butanoic acid.

Reduction: Ethyl 2-hydroxy-4-(pyridin-3-yl)butanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-oxo-4-(pyridin-3-yl)butanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-4-(pyridin-3-yl)butanoate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which can be useful in therapeutic applications.

Comparison with Similar Compounds

Ester Group Modifications

- Methyl vs. Ethyl Esters: Methyl 2,4-dioxo-4-(pyridin-3-yl)butanoate (CAS 23424-36-4) has a methyl ester, which typically increases volatility compared to ethyl esters. Ethyl esters, like the target compound, may exhibit higher lipophilicity and slower hydrolysis rates in biological systems .

Oxo Group Positioning

- The target compound’s single oxo group at C2 may reduce such effects, favoring stability in specific synthetic pathways .

Aromatic Ring Variations

- Pyridin-3-yl vs. Pyridin-4-yl : The pyridin-4-yl substituent (CAS 25370-46-1) alters electronic distribution due to positional differences in nitrogen placement, affecting hydrogen bonding and coordination chemistry.

- Quinoline vs. Pyridine: The quinoline moiety (CAS 1807546-67-3) introduces a larger aromatic system, enhancing π-π stacking interactions and lipophilicity, which could improve membrane permeability in drug design .

Research Findings and Functional Implications

Volatility and Stability

While direct data on this compound are absent, studies on simpler esters (e.g., ethyl hexanoate, ethyl butanoate) highlight that ester chain length and substituents influence volatility and retention in chromatographic systems. Ethyl esters generally persist longer in matrices compared to methyl analogs, as seen in passion fruit volatile analyses . The pyridine ring in the target compound likely reduces volatility further due to increased molecular weight and polarity.

Biological Activity

Ethyl 2-oxo-4-(pyridin-3-yl)butanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound, also known as ethyl 4-oxo-4-(pyridin-3-yl)butanoate, is characterized by its pyridine ring and keto functional group. Its chemical structure allows it to participate in various chemical reactions, such as oxidation and reduction, which can lead to the formation of biologically active derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, thus preventing substrate access and reducing enzyme activity. This mechanism is crucial for its potential therapeutic applications in diseases where enzyme modulation is beneficial.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

Antimicrobial Properties

This compound has shown promising results in preliminary antimicrobial assays. The compound's activity against various bacterial strains highlights its potential as a lead compound for antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may inhibit bacterial growth effectively at relatively low concentrations .

Anticancer Activity

Research into the anticancer properties of this compound has revealed its potential to induce apoptosis in cancer cells. In vitro studies have demonstrated that the compound can trigger cell death pathways in various cancer cell lines, including breast and colon cancer cells.

Case Study: Apoptosis Induction

A study involving human breast cancer cell lines (MCF7) showed that treatment with this compound resulted in:

- Increased Caspase Activity : Indicating activation of apoptotic pathways.

- Cell Cycle Arrest : A significant proportion of cells were arrested in the G1 phase, suggesting a disruption in normal cell cycle progression.

The findings indicate that the compound may serve as a potential therapeutic agent for targeted cancer therapy .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyridine-containing compounds to assess its unique biological profile:

| Compound | Activity | Unique Features |

|---|---|---|

| Ethyl 2-oxo-3-(pyridin-4-yl)propanoate | Antimicrobial | Different substitution pattern |

| Ethyl 2-hydroxy-4-(pyridin-3-y)butanoate | Anticancer | Hydroxyl group enhances solubility |

| Ethyl 3-oxo-4-(pyridin-2-y)butanoate | Moderate anticancer | Varying position of keto group |

This comparison illustrates that while similar compounds may exhibit biological activities, ethyl 2-oxo-4-(pyridin-3-y)butanoate possesses unique structural features that may enhance its efficacy as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.